Oxaprozin D4
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Overview
Description
Wy-21743 D4, also known as Oxaprozin D4, is a deuterium-labeled version of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Oxaprozin. The deuterium labeling helps in tracking the compound within biological systems due to its distinct mass difference from the non-labeled version .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wy-21743 D4 involves the incorporation of deuterium atoms into the Oxaprozin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:
Deuterium Exchange Reaction: This step involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Purification: The resulting deuterium-labeled compound is then purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of Wy-21743 D4 follows similar principles but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Oxaprozin are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
Wy-21743 D4, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Wy-21743 D4 is widely used in scientific research for various applications:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Oxaprozin in biological systems.
Metabolism Studies: Deuterium labeling allows researchers to track the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions involving Oxaprozin.
Biological Research: It is used in studies related to inflammation and pain management due to its anti-inflammatory properties
Mechanism of Action
Wy-21743 D4, like Oxaprozin, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: The non-labeled version of Wy-21743 D4, used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action
Uniqueness
Wy-21743 D4 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature distinguishes it from other similar NSAIDs that do not have deuterium labeling .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2 |
InChI Key |
OFPXSFXSNFPTHF-AREBVXNXSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Isomeric SMILES |
[2H]C([2H])(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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